3-(Methylsulfanyl)propanethioamide

Description

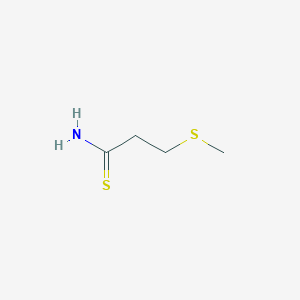

3-(Methylsulfanyl)propanethioamide is a thioamide derivative characterized by a propanethioamide backbone (CH₂CH₂C(S)NH₂) with a methylsulfanyl (-S-CH₃) substituent at the third carbon position. The thioamide group is known to enhance nucleophilicity, enabling participation in thiol-based reactions, while the methylsulfanyl moiety may influence steric and electronic interactions.

Properties

CAS No. |

365428-39-3 |

|---|---|

Molecular Formula |

C4H9NS2 |

Molecular Weight |

135.3 g/mol |

IUPAC Name |

3-methylsulfanylpropanethioamide |

InChI |

InChI=1S/C4H9NS2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |

InChI Key |

SHPSVZKWCGPMQO-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)propanethioamide typically involves the reaction of 3-(Methylsulfanyl)propanal with a suitable sulfuration agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of aldehydes to thioamides under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides.

Scientific Research Applications

3-(Methylsulfanyl)propanethioamide has several applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and protein modification.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propanethioamide involves its interaction with biological molecules through the thioamide functional group. This group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Propanethioamide Class

3-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide ()

- Core Structure : Propanethioamide backbone.

- Key Substituent : A 5,6-dimethylbenzimidazole group at position 3.

- Chemical Properties :

- Applications : Used in synthetic chemistry for its versatility in reactions.

Methylsulfanyl-Containing Derivatives in Heterocyclic Scaffolds

Triazine Derivatives ()

- D0: 3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine Core Structure: 1,2,4-Triazine ring. Key Substituents: Methylsulfanyl (-S-CH₃), methyl (-CH₃), and amino (-NH₂) groups. Biological Activity: Inactive against Klebsiella pneumoniae growth and predation resistance .

- D1 : 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol

Key Findings:

- Substituent Impact: In triazines, replacing hydroxyl (D1) with amino (D0) abolishes activity, highlighting the critical role of functional groups in biological interactions.

- Sulfur Group Variations : Allylsulfanyl (D1) vs. methylsulfanyl (D0) alters electronic properties, affecting ligand-receptor interactions.

Thiophene and Naphthalene Derivatives ()

While unrelated to the propanethioamide class, impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () emphasize the diversity of sulfur-containing compounds. These are regulated in pharmaceuticals but lack direct relevance to the target compound.

Biological Activity

3-(Methylsulfanyl)propanethioamide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. As researchers continue to explore its pharmacological properties, various studies have highlighted its efficacy against different types of cancer and its antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a methylthio group attached to a propanethioamide backbone, which is crucial for its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.5 |

| PC-3 | 19.8 |

| A549 | 25.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism by which this compound induces cytotoxicity appears to involve the generation of reactive oxygen species (ROS) and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Case Studies

Several case studies have explored the biological activity of compounds related to or derived from thioamides similar to this compound:

- Study on Anticancer Properties : A study published in Nature investigated a series of thioamide derivatives and found that modifications similar to those in this compound significantly enhanced cytotoxicity against a panel of cancer cell lines .

- Antimicrobial Efficacy : Research highlighted in MDPI demonstrated that thioamides exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.